2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]
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Overview
Description
2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a 1,4-phenylene group flanked by two benzoxazole moieties, each substituted with cyclohexyl and octyloxy groups. The compound’s structure imparts it with interesting optical and electronic properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] typically involves a multi-step process. One common method is the condensation reaction between 5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole and 1,4-dibromobenzene. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Properties
CAS No. |
393185-75-6 |
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Molecular Formula |
C48H64N2O4 |
Molecular Weight |
733.0 g/mol |
IUPAC Name |
5-cyclohexyl-2-[4-(5-cyclohexyl-6-octoxy-1,3-benzoxazol-2-yl)phenyl]-6-octoxy-1,3-benzoxazole |
InChI |
InChI=1S/C48H64N2O4/c1-3-5-7-9-11-19-29-51-43-33-45-41(31-39(43)35-21-15-13-16-22-35)49-47(53-45)37-25-27-38(28-26-37)48-50-42-32-40(36-23-17-14-18-24-36)44(34-46(42)54-48)52-30-20-12-10-8-6-4-2/h25-28,31-36H,3-24,29-30H2,1-2H3 |
InChI Key |
QSNYXLISMQTZMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1C3CCCCC3)N=C(O2)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C(=C6)C7CCCCC7)OCCCCCCCC |
Origin of Product |
United States |
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